Direct Band Gap of 1.23 eV Versus 3.5–3.8 eV for In₂O₃ and ~4.8 eV for Ga₂O₃
Tl₂O₃ exhibits a direct band gap of 1.23 eV as calculated by the full-potential linearized augmented plane wave (FP-LAPW) method with the modified Becke-Johnson (mBJ) functional including spin-orbit coupling [1]. This value is approximately 65–68% narrower than the direct band gap of undoped In₂O₃ (3.5–3.8 eV, depending on preparation method) [2] and approximately 74% narrower than that of β-Ga₂O₃ (~4.8 eV) [3]. The consequence is that Tl₂O₃ absorbs strongly in the visible and near-infrared regions where In₂O₃ and Ga₂O₃ are transparent, enabling fundamentally different photocarrier generation profiles. Furthermore, ab initio calculations have demonstrated that alloying In₂O₃ with Tl₂O₃ directly reduces the band gap of the host In₂O₃ lattice, a prediction confirmed experimentally by X-ray photoemission spectroscopy on ceramic surfaces [4].
| Evidence Dimension | Direct electronic band gap (eV) |
|---|---|
| Target Compound Data | 1.23 eV (Tl₂O₃, FP-LAPW+mBJ+SO calculation) |
| Comparator Or Baseline | In₂O₃: 3.5–3.8 eV; Ga₂O₃: ~4.8 eV |
| Quantified Difference | Δ = 2.3–2.6 eV vs In₂O₃; Δ = ~3.6 eV vs Ga₂O₃ |
| Conditions | DFT calculations (FP-LAPW+mBJ); literature optical measurements for comparators |
Why This Matters
A band gap of 1.23 eV places Tl₂O₃ in the visible-light-active semiconductor window, making it the only Group 13 sesquioxide capable of solar-spectrum photocarrier generation without band-gap engineering, whereas In₂O₃ and Ga₂O₃ require UV excitation or extensive doping.
- [1] Mohammadkhani, A. et al. High-performance optoelectronic and thermoelectric properties of transparent conductors based on Tl₂O₃ under pressure. Sci. Rep. 14, 9237 (2024). DOI: 10.1038/s41598-024-58657-9 View Source
- [2] Preparation and characterization of indium oxide (In₂O₃) films: direct band gap 3.52 eV, indirect gap 2.94 eV. Bull. Mater. Sci. 20, 845–853 (1997). DOI: 10.1007/BF02744705 View Source
- [3] CNR IRIS. Optical properties of β-, α-, and κ-Ga₂O₃ polymorphs: bandgaps 4.99 eV (β), 5.32 eV (α), 4.87 eV (κ). (2026). Retrieved from https://iris.cnr.it/ View Source
- [4] Scanlon, D.O. et al. Band gap engineering of In₂O₃ by alloying with Tl₂O₃. Appl. Phys. Lett. 103, 262108 (2013). DOI: 10.1063/1.4860986 View Source
